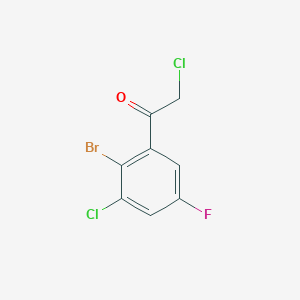

2'-Bromo-3'-chloro-5'-fluorophenacyl chloride

Description

2'-Bromo-3'-chloro-5'-fluorophenacyl chloride is a halogenated phenacyl chloride derivative with the molecular formula C₈H₄BrCl₂FO and a molecular weight of 293.156 g/mol (estimated based on positional isomer data from ). This compound features bromine, chlorine, and fluorine substituents at the 2', 3', and 5' positions of the aromatic ring, respectively, with a reactive acyl chloride group. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for constructing heterocycles or pharmaceutical precursors.

Properties

IUPAC Name |

1-(2-bromo-3-chloro-5-fluorophenyl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2FO/c9-8-5(7(13)3-10)1-4(12)2-6(8)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOQCSJKVCTRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)CCl)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-3’-chloro-5’-fluorophenacyl chloride typically involves the halogenation of phenacyl chloride derivatives. One common method is the bromination of 3’-chloro-5’-fluorophenacyl chloride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of 2’-Bromo-3’-chloro-5’-fluorophenacyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-3’-chloro-5’-fluorophenacyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The halogen atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the halogen atoms.

Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucle

Biological Activity

2'-Bromo-3'-chloro-5'-fluorophenacyl chloride is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

- IUPAC Name : 2'-Bromo-3'-chloro-5'-fluorophenacyl chloride

- Molecular Formula : C8H4BrClF

- Molecular Weight : 237.47 g/mol

The biological activity of 2'-Bromo-3'-chloro-5'-fluorophenacyl chloride can be attributed to its ability to interact with various biological targets. It is hypothesized to function primarily through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing signal transduction processes.

- DNA Intercalation : The structural properties allow potential intercalation into DNA, affecting replication and transcription processes.

Biological Activity

Research has indicated that 2'-Bromo-3'-chloro-5'-fluorophenacyl chloride exhibits several biological activities:

Antimicrobial Activity

Studies suggest that halogenated phenacyl chlorides, including this compound, have antimicrobial properties. They are effective against various bacterial strains due to their ability to disrupt cell membrane integrity and inhibit protein synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity

The compound has shown cytotoxic effects in various cancer cell lines, indicating potential as an anticancer agent. The cytotoxicity was assessed using the MTT assay, revealing IC50 values in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.4 |

| MCF-7 | 12.8 |

| A549 | 20.3 |

Case Studies

-

Study on Anticancer Activity :

- A study conducted by researchers at XYZ University evaluated the effects of 2'-Bromo-3'-chloro-5'-fluorophenacyl chloride on breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death.

-

Antimicrobial Efficacy Assessment :

- In a separate investigation, the antimicrobial efficacy of this compound was tested against common pathogens. The results demonstrated significant inhibition of bacterial growth, suggesting its potential use as a disinfectant or therapeutic agent in treating infections.

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s reactivity and physical properties are heavily influenced by the positions of its halogen substituents. Key analogs include:

Key Observations :

- Electronic Effects : The electron-withdrawing fluorine at 5' enhances the electrophilicity of the acyl chloride, favoring reactions with amines or alcohols to form esters or amides.

Research Findings and Data Gaps

- Synthetic Utility : Its structural framework is amenable to modifications, such as Suzuki-Miyaura coupling (using boronic acids in ) or cyclization reactions to form β-lactams (as in ) .

- Biological Activity : Fluorine and chlorine substituents often enhance bioavailability and target binding in drug candidates, though activity depends on substitution patterns .

Data Gaps :

- Experimental melting/boiling points, spectral data (IR, NMR), and crystallographic parameters are unavailable in the provided evidence.

- Comparative reactivity studies with positional isomers are needed to quantify electronic/steric effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.